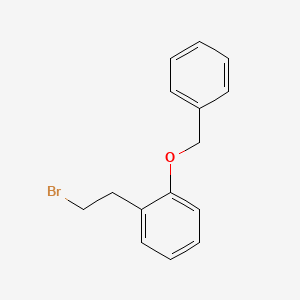
2,3,4,6-Tetrafluorobenzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluorobenzylamine hydrochloride typically involves the fluorination of benzylamine derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions to introduce fluorine atoms at the desired positions on the benzyl ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetrafluorobenzylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzylamines with different functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include nitrobenzylamine or nitrosobenzylamine derivatives.
Reduction Reactions: Products include primary or secondary amines depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetrafluorobenzylamine hydrochloride is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetrafluorobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-Tetrafluorobenzylamine hydrochloride
- 2,3,5,6-Tetrafluorobenzylamine hydrochloride
- 2,4,6-Trifluorobenzylamine hydrochloride
Uniqueness
2,3,4,6-Tetrafluorobenzylamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which imparts distinct chemical and physical properties. This unique arrangement enhances its reactivity and binding affinity in various biochemical applications compared to other similar compounds .
Propiedades
Número CAS |
1078610-94-2 |
|---|---|
Fórmula molecular |
C7H6ClF4N |
Peso molecular |
215.57 g/mol |
Nombre IUPAC |
(2,3,4,6-tetrafluorophenyl)methylazanium;chloride |
InChI |
InChI=1S/C7H5F4N.ClH/c8-4-1-5(9)7(11)6(10)3(4)2-12;/h1H,2,12H2;1H |
Clave InChI |
RKRRFXPJXNNWGE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)F)CN)F.Cl |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)C[NH3+])F.[Cl-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











amine](/img/structure/B3079898.png)

![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)


